molecular formula C9H11F3N2 B14038920 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B14038920
M. Wt: 204.19 g/mol
InChI Key: PUDOUJQOMUDEFD-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by an ethyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of trifluoromethyl-substituted heterocycles such as pyrazoles, indoles, and triazoles. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery .

Key physicochemical properties include:

  • Functional Groups: Hydrazine (-NH-NH₂), trifluoromethyl (-CF₃), ethyl (-C₂H₅).
  • Synthetic Relevance: Used in condensation reactions with ketones or aldehydes to form hydrazones, which cyclize into bioactive pyrazoles (e.g., antitumor or antiparasitic agents) .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

[3-ethyl-5-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2/c1-2-6-3-7(9(10,11)12)5-8(4-6)14-13/h3-5,14H,2,13H2,1H3

InChI Key

PUDOUJQOMUDEFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)NN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-ethyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the hydrazone intermediate. This intermediate is then reduced to yield the desired hydrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Scientific Research Applications

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to phenylhydrazines with varying substituents (Table 1):

Compound Name Substituents Molecular Formula Key Applications/Findings Reference
1-(3-Trifluoromethylphenyl)hydrazine -CF₃ at 3-position C₇H₆F₃N₂ Precursor for antiparasitic pyrazoles
[2-Bromo-5-(trifluoromethyl)phenyl]hydrazine -Br at 2, -CF₃ at 5 C₇H₆BrF₃N₂ Intermediate for brominated heterocycles
1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine -Cl at 2, -CF₃ at 5 C₇H₆ClF₃N₂ Enhanced electrophilicity for coupling reactions
1-(4-Trifluoromethylphenyl)hydrazine -CF₃ at 4-position C₇H₇F₃N₂ Lower reactivity due to para-substitution

Key Observations :

  • Substituent Position : The 3-ethyl-5-CF₃ substitution in the target compound balances steric hindrance and electronic effects, enabling efficient cyclization reactions. In contrast, 4-CF₃ analogues (e.g., 1-(4-trifluoromethylphenyl)hydrazine) exhibit reduced reactivity due to para-directing effects .
  • Halogen Substituents : Bromo or chloro groups at the 2-position (e.g., [2-Bromo-5-CF₃]phenylhydrazine) increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) but may reduce solubility .

Biological Activity

1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as pharmaceuticals. This article reviews the biological activity, synthesis, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12F3N3\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_3

This compound features a hydrazine functional group, which is often associated with various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that compounds containing hydrazine moieties exhibit significant antibacterial properties. For example, studies have shown that fluorinated hydrazones demonstrate potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group in this compound may enhance its interaction with bacterial targets, potentially leading to improved efficacy compared to non-fluorinated analogs.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
This compoundTBDE. coli
Fluorinated Hydrazone A5S. aureus
Fluorinated Hydrazone B10P. aeruginosa

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors in microbial cells. For instance, similar compounds have been shown to inhibit bacterial cell wall synthesis and disrupt membrane integrity . The trifluoromethyl group is hypothesized to enhance binding affinity to these biological targets due to its electronegative nature.

Case Study 1: Antibacterial Efficacy

In a study conducted by Raache et al., various hydrazone derivatives were synthesized, including those with trifluoromethyl substitutions. The study revealed that these derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compound showed an MIC value lower than that of standard antibiotics like kanamycin .

Case Study 2: Synthesis and Evaluation

A systematic evaluation was performed on the synthesis of hydrazones from aryl hydrazines and various carbonyl compounds. The resulting products were tested for their antibacterial properties, revealing that the incorporation of trifluoromethyl groups significantly improved their potency . This suggests that this compound could be a valuable candidate for further development.

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